molecular formula C16H29NO4 B3079368 3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1067881-40-6

3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B3079368
CAS No.: 1067881-40-6
M. Wt: 299.41 g/mol
InChI Key: YCDKRFRIIKNPNR-UHFFFAOYSA-N
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Description

3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a versatile chemical compound with a complex molecular structure. It is used in various scientific research applications due to its unique properties and reactivity. This compound is known for its stability and ability to participate in a wide range of chemical reactions, making it valuable in fields such as drug discovery, polymer synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the following steps:

    Formation of the Cyclooctyl Group: The cyclooctyl group is introduced through a cyclization reaction, often using cyclooctene as a starting material.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group is added via a carboxylation reaction, which can be achieved using carbon dioxide and a suitable base.

    Attachment of the (2-methylpropan-2-yl)oxycarbonylamino Group: This step involves the use of tert-butyl carbamate (Boc) as a protecting group for the amine, followed by coupling with the propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: In the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
  • 3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
  • 3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Uniqueness

3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific combination of the cyclooctyl group and the Boc-protected amine. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

3-cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDKRFRIIKNPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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